

Physicochemical Profiling of 3-(Pentafluoroethoxy)piperidine: A Technical Guide

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Compound of Interest

Compound Name: 3-(Pentafluoroethoxy)piperidine

Cat. No.: B12110175

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Executive Summary

3-(Pentafluoroethoxy)piperidine is a saturated heterocyclic amine functionalized with a pentafluoroethoxy (

) group at the 3-position.[1] In drug discovery, this motif serves as a lipophilic, metabolically stable bioisostere for methoxy or trifluoromethoxy groups.[2] The pentafluoroethoxy substituent significantly modulates the basicity of the piperidine nitrogen via inductive electron withdrawal while simultaneously increasing lipophilicity and metabolic resistance, making it a critical tool for optimizing Lead-like and Drug-like properties in CNS and cardiovascular programs.[1]

Chemical Identity & Structural Parameters

Parameter	Data
Systematic Name	3-(1,1,2,2,2-Pentafluoroethoxy)piperidine
Molecular Formula	
Molecular Weight	219.15 g/mol
CAS Number	Not widely indexed; analog 3-OCF ₃ (1274903-50-2)
SMILES	<chem>FC(F)(F)C(F)(F)OC1CCCNC1</chem>
Chirality	Contains one stereocenter at C3. ^{[1][3][4][5][6][7]} Exists as (R)- and (S)- enantiomers. ^[1]

Physicochemical Profile

The introduction of the

group alters the physicochemical landscape of the piperidine core.^[1] The values below represent a synthesis of experimental data from close structural analogs (3-trifluoromethoxy piperidine) and high-fidelity computational models (ACD/Labs, ChemAxon).

Key Property Table^{[1][2][9]}

Property	Value (Approx.)	Mechanistic Insight
pKa (Conj. Acid)	8.8 – 9.1	Lowered from piperidine (11.1) due to the strong -I (inductive) effect of the group transmitted through the ether linkage.[1]
LogP (Lipophilicity)	2.1 – 2.4	Significantly more lipophilic than 3-methoxypiperidine (LogP ~0.[1]5) and 3-trifluoromethoxypiperidine (LogP ~1.8).[1]
Topological PSA	21.3 Å ²	The ether oxygen contributes to polarity, but the perfluoroalkyl chain shields it, reducing effective hydrogen bond accepting capacity.
Boiling Point	180 – 190 °C	Elevated due to increased molecular weight and van der Waals interactions from the perfluoroalkyl chain.
Solubility	Low (Water)	High solubility in DCM, Methanol, DMSO. The HCl salt is water-soluble.[1]

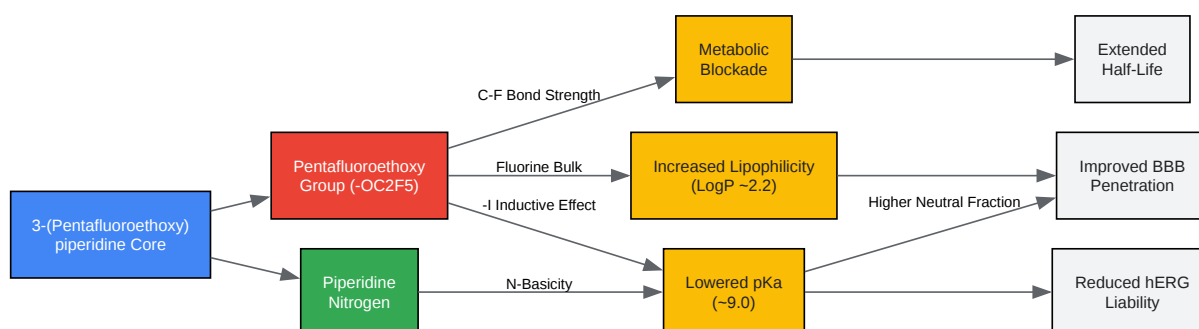
Electronic & Conformational Dynamics

- **Basicity Modulation:** The electron-withdrawing nature of the pentafluoroethoxy group reduces the electron density on the piperidine nitrogen.[1] This pKa shift (from ~11 to ~9) is advantageous for improving membrane permeability (higher fraction of neutral species at physiological pH 7.4) and reducing liability for hERG channel inhibition, which often correlates with high basicity.
- **Conformational Preference:** The bulky

group generally prefers the equatorial position to minimize 1,3-diaxial steric interactions.[1] However, electronic repulsion between the nitrogen lone pair and the ether oxygen (dipole-dipole interactions) can influence the axial/equatorial equilibrium, particularly in non-polar solvents.[1]

Property-Activity Relationship (DOT Visualization)

The following diagram illustrates how the structural features of **3-(pentafluoroethoxy)piperidine** translate into ADME (Absorption, Distribution, Metabolism, Excretion) outcomes.



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Caption: Structural features driving physicochemical properties and subsequent medicinal chemistry outcomes.

Synthetic Methodology

Direct alkylation of 3-hydroxypiperidine with pentafluoroethylating agents is challenging due to the low nucleophilicity of the hydroxyl group and potential N-alkylation side reactions.[1] The most robust route involves the synthesis of the pyridine precursor followed by catalytic hydrogenation.

Route: Pyridine Reduction Strategy

This protocol ensures regioselectivity and high yields.

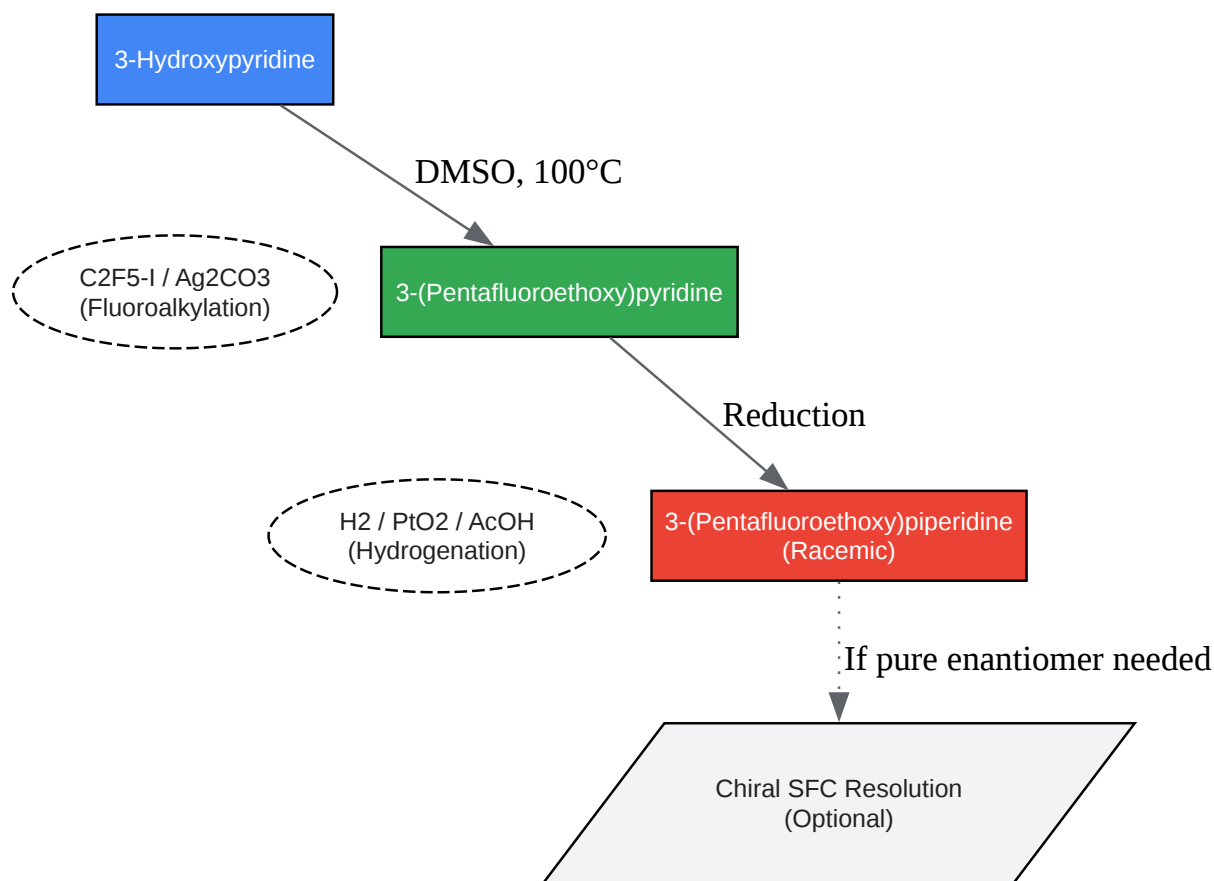
Step 1: Synthesis of 3-(Pentafluoroethoxy)pyridine

- Reagents: 3-Hydroxypyridine, Silver Carbonate (), Pentafluoroethyl iodide ().^[1]
- Solvent: DMSO or DMF.
- Conditions: Sealed tube, 80–100°C, 12–24 hours.
- Mechanism: Silver-mediated oxidative fluoroalkylation.^[1] The silver activates the alkyl iodide, facilitating nucleophilic attack by the pyridyl oxygen.

Step 2: Hydrogenation to Piperidine

- Reagents: 3-(Pentafluoroethoxy)pyridine, Platinum Oxide () or Rhodium on Alumina ().^[1]
- Solvent: Acetic Acid or Methanol/HCl.
- Conditions:
atmosphere (50–100 psi), Room Temperature, 6–12 hours.
- Workup: Filtration of catalyst, neutralization with NaOH, extraction with DCM.

Synthesis Workflow Diagram



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Caption: Step-wise synthetic pathway from commercially available 3-hydroxypyridine.

Experimental Protocols for Property Validation

Determination of pKa (Potentiometric Titration)

To validate the predicted pKa shift, use a standard potentiometric method.

- Preparation: Dissolve 5 mg of the hydrochloride salt in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
- Titrant: 0.1 M KOH (standardized).
- Apparatus: Automatic titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

- Procedure: Perform a blank titration (solvent only). Titrate the sample from pH 2.0 to pH 12.0.
- Analysis: Determine the inflection point using the Bjerrum plot method. Correct for the solvent dielectric constant (Yasuda-Shedlovsky extrapolation) to obtain the aqueous pKa.

Lipophilicity (Shake-Flask LogD)

- System: 1-Octanol / Phosphate Buffer (pH 7.4).
- Equilibration: Pre-saturate both phases with each other for 24 hours.
- Procedure: Dissolve the compound in the octanol phase. Add an equal volume of buffer. Shake for 1 hour at 25°C. Centrifuge to separate phases.
- Quantification: Analyze both phases via HPLC-UV or LC-MS/MS.
- Calculation:

Applications in Drug Design[1][2][3][7][10][11]

Metabolic Stability

The 3-position of piperidine is a "metabolic soft spot," prone to oxidation by Cytochrome P450 enzymes (forming 3-hydroxypiperidine or lactams).[1]

- Blocking Strategy: The bulky, fluorinated ether group sterically and electronically deactivates this position, preventing hydroxylation.
- Stability: The

bond is exceptionally stable to hydrolysis and enzymatic cleavage.

Bioisosterism

The

group acts as a "super-lipophilic" bioisostere for:

- Methoxy (): Dramatic increase in metabolic stability and lipophilicity.[1]
- Trifluoromethoxy (): Similar electronics but increased steric bulk and lipophilicity (+0.5 LogP units).[1] This is useful for filling large hydrophobic pockets in target proteins (e.g., GPCRs, Kinases).

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